1-Fluoro-2-isopropyl-4-nitrobenzene
Description
1-Fluoro-2-isopropyl-4-nitrobenzene is a substituted benzene derivative with the molecular formula C₉H₉FNO₂. Its structure features three distinct functional groups:
- Fluorine at position 1 (electron-withdrawing via inductive effects).
- Isopropyl at position 2 (bulky alkyl group, contributing steric hindrance and lipophilicity).
- Nitro at position 4 (strong electron-withdrawing meta-directing group).
The nitro group enhances reactivity in reduction or substitution reactions, while fluorine improves metabolic stability in bioactive molecules.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-fluoro-4-nitro-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,1-2H3 |
InChI Key |
YHAQYTBKDNROLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-Fluoro-2-isopropyl-4-nitrobenzene to analogs from literature, focusing on substituent effects, reactivity, and applications.
Structural and Electronic Comparisons
Table 1: Key Structural Features and Similarity Scores
*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) in cited references.
Key Observations:
- Electronic Effects: The nitro group in all compounds strongly deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. However, competing effects arise from other substituents. For example, the methoxy group in 1-Fluoro-4-methoxy-2-nitrobenzene donates electrons via resonance, partially countering nitro’s deactivation . Fluorine enhances electron withdrawal, increasing ring acidity and stability toward oxidation compared to non-halogenated analogs.
- Steric and Lipophilic Effects: The isopropyl group in the target compound introduces significant steric bulk, reducing reaction rates at position 2 compared to smaller groups (e.g., methyl in 4-Fluoro-2-methyl-6-nitrophenol) . Lipophilicity (logP) is expected to follow: isopropyl > methyl > methoxy > hydroxyl, influencing solubility and membrane permeability in biological systems.
- Reactivity and Applications: Nitro-to-Amine Reduction: Nitro groups in analogs like 1-Fluoro-4-methoxy-2-nitrobenzene are readily reduced to amines, useful in pharmaceutical synthesis (e.g., paracetamol derivatives) . Azo Dyes: Compounds with azo linkages (e.g., 2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol) exhibit strong chromophore properties, unlike the target compound, which lacks conjugation pathways for visible absorption .
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